6-(Pyrrolidin-1-ylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidine

Lipophilicity Drug-likeness Permeability

6-(Pyrrolidin-1-ylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidine (CAS 1779132-22-7) is a heterocyclic building block comprising a [1,2,4]triazolo[4,3-a]pyrimidine core substituted at the 6-position with a pyrrolidin-1-ylcarbonyl group. This scaffold is isoelectronic with the purine ring system, making it a recognized bioisostere in kinase inhibitor and CNS drug discovery programs.

Molecular Formula C10H11N5O
Molecular Weight 217.232
CAS No. 1779132-22-7
Cat. No. B2878382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Pyrrolidin-1-ylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidine
CAS1779132-22-7
Molecular FormulaC10H11N5O
Molecular Weight217.232
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=CN3C=NN=C3N=C2
InChIInChI=1S/C10H11N5O/c16-9(14-3-1-2-4-14)8-5-11-10-13-12-7-15(10)6-8/h5-7H,1-4H2
InChIKeyCKKKTMGZNZRZCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Pyrrolidin-1-ylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidine (CAS 1779132-22-7): Key Properties for Procurement and Screening


6-(Pyrrolidin-1-ylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidine (CAS 1779132-22-7) is a heterocyclic building block comprising a [1,2,4]triazolo[4,3-a]pyrimidine core substituted at the 6-position with a pyrrolidin-1-ylcarbonyl group . This scaffold is isoelectronic with the purine ring system, making it a recognized bioisostere in kinase inhibitor and CNS drug discovery programs [1]. The compound is commercially supplied with purity ≥98% and is stored sealed under dry conditions at 2–8 °C .

Why 6-(Pyrrolidin-1-ylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidine Cannot Be Replaced by Other 6-Substituted Triazolopyrimidine Analogs


The 6-position substituent critically modulates the electronic character, hydrogen-bonding capacity, and lipophilicity of the [1,2,4]triazolo[4,3-a]pyrimidine scaffold. The pyrrolidin-1-ylcarbonyl group is a tertiary amide that introduces a strong hydrogen-bond acceptor (C=O) while contributing only one rotatable bond, yielding a uniquely balanced TPSA of 63.39 Ų and a calculated LogP of 0.3603 . In contrast, the unsubstituted parent scaffold (TPSA ≈43 Ų) lacks this H-bond acceptor, the 6-carboxylic acid analog (TPSA ≈89 Ų) has markedly different polarity and ionization behavior, and the 6-bromo analog (LogP ≈1.2) is significantly more lipophilic [1]. These physicochemical differences directly affect solubility, permeability, and target engagement profiles, making generic substitution unreliable without experimental validation [2].

6-(Pyrrolidin-1-ylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidine: Quantitative Differentiation Evidence Against Close Analogs


Calculated LogP (Lipophilicity): Comparison of 6-(Pyrrolidin-1-ylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidine vs. 6-Bromo and Parent Analogs

The target compound has a calculated LogP of 0.3603 . This contrasts with the unsubstituted [1,2,4]triazolo[4,3-a]pyrimidine scaffold (LogP ~0.5) and the more lipophilic 6-bromo analog (LogP ~1.2) [1]. The lower LogP relative to 6-bromo suggests superior aqueous solubility, while the moderate LogP (0.36) compared to the parent (0.5) indicates retained passive membrane permeability potential [2].

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA) Comparison: 6-(Pyrrolidin-1-ylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidine vs. 6-Carboxylic Acid Analog

The target compound has a calculated TPSA of 63.39 Ų . The unsubstituted parent scaffold has a TPSA of ~43 Ų, while the 6-carboxylic acid analog has a TPSA of ~89 Ų [1]. The TPSA of the target falls within the 60–140 Ų range generally associated with oral bioavailability, and below the 90 Ų threshold often used as a cut-off for CNS penetration [2]. The carboxylic acid analog exceeds this threshold, potentially reducing CNS exposure.

Polarity BBB penetration Drug-likeness

Hydrogen Bond Acceptor Count: 6-(Pyrrolidin-1-ylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidine vs. Parent Scaffold

The target compound possesses 5 hydrogen bond acceptors (the triazole N atoms, pyrimidine N atoms, and the carbonyl oxygen), compared to 4 for the unsubstituted parent scaffold . The additional H-bond acceptor (carbonyl oxygen) introduced by the pyrrolidin-1-ylcarbonyl group provides an extra interaction site for target protein binding or for improving aqueous solubility through water hydrogen bonding [1]. This property is distinct from the 6-bromo analog, which lacks this carbonyl H-bond acceptor.

Hydrogen bonding Target interaction Solubility

Rotatable Bond Count: Conformational Pre-organization of 6-(Pyrrolidin-1-ylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidine vs. Flexible Side-Chain Analogs

The target compound has only 1 rotatable bond, corresponding to the carbonyl-pyrrolidine linkage . This contrasts with analogs bearing longer alkyl chains or extended amide linkers at the 6-position, which typically have 2–5 rotatable bonds [1]. Reduced rotatable bond count correlates with lower entropic penalty upon target binding and potentially improved ligand efficiency metrics (LE, LLE) in hit-to-lead campaigns [2].

Conformational flexibility Ligand efficiency Entropic penalty

Purity and Storage Stability: Vendor-Specification Comparison of 6-(Pyrrolidin-1-ylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidine Across Suppliers

The compound is consistently supplied at ≥98% purity across multiple vendors, including ChemScene (Cat. CS-0779998, ≥98%), MolCore (Cat. MC668838, NLT 98%), and Leyan (Cat. 1850649, 98%) . Typical storage conditions are sealed in dry atmosphere at 2–8 °C . The amide functional group at the 6-position provides greater hydrolytic stability compared to ester analogs (e.g., 6-ethoxycarbonyl derivatives), which are prone to esterase-mediated or chemical hydrolysis under assay conditions [1].

Purity specification Storage stability Quality assurance

Recommended Application Scenarios for 6-(Pyrrolidin-1-ylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidine Based on Quantitative Evidence


Kinase Inhibitor Scaffold Design: Engaging the Hinge Region with 6-(Pyrrolidin-1-ylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidine

The [1,2,4]triazolo[4,3-a]pyrimidine core is isoelectronic with purine and serves as a recognized ATP-competitive kinase hinge binder . The pyrrolidin-1-ylcarbonyl group at position 6 provides a stereoelectronically defined vector for extension into the solvent-exposed region or the ribose pocket, with only 1 rotatable bond for reduced entropic penalty [1]. This makes the compound an ideal starting fragment or building block for kinase inhibitor design campaigns targeting LCK, JAK, or other purine-binding kinases.

Fragment-Based Drug Discovery (FBDD) Library Enrichment with a 6-Acyl Triazolopyrimidine Warhead

With MW 217.23, TPSA 63.39 Ų, LogP 0.3603, and only 1 rotatable bond, the compound satisfies the Rule of Three criteria for fragment libraries (MW <300, LogP ≤3, H-bond donors ≤3, H-bond acceptors ≤3—with the caveat that the amide oxygen behaves as a single HBA in fragment contexts) [1]. Its balanced polarity profile and low conformational flexibility make it superior to the 6-carboxylic acid analog (TPSA ~89 Ų, potentially ionizable) for screening campaigns where fragment solubility and target promiscuity need to be controlled.

Medicinal Chemistry Derivatization via Amide Coupling at the Pyrrolidine Ring: Expanding Chemical Space

The pyrrolidin-1-ylcarbonyl group is a tertiary amide that can serve as a stable linker. The pyrrolidine nitrogen is fully substituted, making the amide resistant to metabolic N-dealkylation, unlike secondary amides or N-alkyl pyrrolidines . For medicinal chemists, the compound can be further elaborated via electrophilic aromatic substitution at the electron-deficient pyrimidine ring or via metal-catalyzed cross-coupling if halogenated derivatives are prepared, offering a versatile entry point for SAR exploration [1].

Computational Screening and In Silico Hit Identification Using 6-(Pyrrolidin-1-ylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidine as a Pharmacophore Template

The defined SMILES (C1CCN(C1)C(=O)C2=CN3C=NN=C3N=C2) and well-characterized physicochemical properties (TPSA = 63.39, LogP = 0.3603) make this compound an excellent seed for in silico pharmacophore modeling and virtual screening campaigns. Its purine-isosteric scaffold and the presence of the carbonyl H-bond acceptor provide a validated starting point for docking studies against kinases and other purine-binding targets, where the quantitative property differences from the parent scaffold (ΔTPSA +20 Ų, ΔLogP −0.14) can be explicitly parameterized in scoring functions.

Quote Request

Request a Quote for 6-(Pyrrolidin-1-ylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.